2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid
Description
2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-(4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-3-5-11(6-4-10)16-13(17)9-12(14(18)19)15-7-8-20-2/h3-6,12,15H,7-9H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLAPFPJVQVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, 2-methoxyethanol, and succinic anhydride.
Step 1 - Formation of Intermediate:
p-Toluidine reacts with succinic anhydride to form an intermediate compound, 4-oxo-4-(p-tolylamino)butanoic acid.Step 2 - Alkylation: The intermediate is then alkylated with 2-methoxyethanol in the presence of a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxyethyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include N-oxide derivatives or hydroxylated compounds.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid. For instance, derivatives of similar compounds have been tested against various human tumor cell lines, demonstrating significant antiproliferative activities. Some derivatives showed IC50 values in the low micromolar range, indicating their effectiveness as potential anticancer agents .
Case Study:
In one study, a series of compounds were synthesized and evaluated for their anticancer activity against eight different tumor cell lines. Notably, certain derivatives exhibited high selectivity and potency against specific cancer types, leading to microtubule disruption and G2/M cell cycle arrest . This suggests that this compound could possess similar mechanisms of action.
Anti-inflammatory Properties
Compounds with structural similarities to this compound have also been investigated for their anti-inflammatory effects. Research indicates that such compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression and inflammation:
Mechanism of Action
The mechanism by which 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The methoxyethyl and p-tolyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(p-tolylamino)butanoic acid: Lacks the methoxyethyl group, which may reduce its solubility and binding affinity.
2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: Similar structure but with a hydroxyethyl group instead of methoxyethyl, potentially altering its reactivity and biological activity.
Uniqueness
2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both methoxyethyl and p-tolyl groups, which can influence its chemical reactivity and interactions with biological targets. These groups can enhance its solubility, stability, and binding properties, making it a versatile compound for various applications.
Biological Activity
2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. The molecular formula is , indicating the presence of both basic and acidic functional groups that may interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer therapy .
- Modulation of Neurotransmitter Systems : The presence of an amino group suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological effects .
- Anti-inflammatory Properties : Some research indicates that the compound exhibits anti-inflammatory activity, possibly by inhibiting pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits TNIK and IKKε | |
| Neurotransmitter Modulation | Affects serotonin and dopamine levels | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment : A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent .
- Neurological Disorders : In a preclinical model of depression, administration of the compound resulted in improved behavioral outcomes, indicating its possible role as a novel antidepressant .
- Inflammatory Diseases : Research demonstrated that this compound could significantly reduce inflammation markers in animal models of arthritis, supporting its use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
